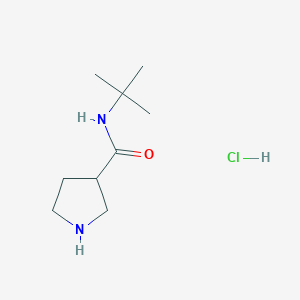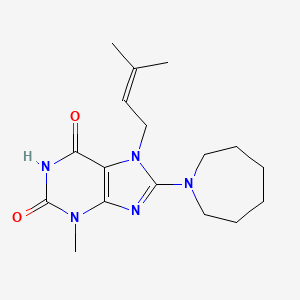![molecular formula C16H18N4O2S B6499985 8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 303973-28-6](/img/structure/B6499985.png)
8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are fundamental to all life forms due to their role in DNA and RNA, and they also participate in cellular energy transfer and protein synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, with additional groups attached at the 8, 3, and 7 positions. The ethylsulfanyl group would be attached at the 8 position, the 3-methyl group at the 3 position, and the 7-[(3-methylphenyl)methyl] group at the 7 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylsulfanyl group could potentially increase its lipophilicity, while the purine ring could contribute to its aromaticity .Mechanism of Action
Target of Action
ZINC00042827, also known as 8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione or Oprea1_369162, is a compound that primarily targets zinc transporters . These transporters play a crucial role in maintaining intracellular and intra-organellar zinc homeostasis .
Mode of Action
The compound interacts with its targets by binding to the transmembrane zinc-binding site . This interaction facilitates the recruitment of zinc ions (Zn 2+) across biological membranes . The compound’s mode of action ensures efficient zinc transport, which is critical for various biological processes .
Biochemical Pathways
The affected pathways primarily involve zinc homeostasis and the associated downstream effects. Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures .
Pharmacokinetics
It is known that zinc absorption in humans could be improved by zinc complexation with gluconate . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of ZINC00042827’s action are primarily related to its role in maintaining zinc homeostasis. By ensuring efficient zinc transport, the compound contributes to the normal functioning of numerous enzymes and proteins, thereby influencing various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZINC00042827. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to bind to its targets and facilitate zinc transport
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOIUVJBQRHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499925.png)
![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)

![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)
